N-Me-p-nitro-Phe-OH
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Overview
Description
N-Me-p-nitro-Phe-OH is a chiral amino acid derivative with a nitrophenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-p-nitro-Phe-OH typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3-(4-nitrophenyl)propanoic acid.
Methylation: The amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-Me-p-nitro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: this compound.
Scientific Research Applications
N-Me-p-nitro-Phe-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Me-p-nitro-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the methylamino group can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the methyl group on the amino nitrogen.
(S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid: Has an amino group instead of a nitro group.
Uniqueness
N-Me-p-nitro-Phe-OH is unique due to the presence of both a chiral center and a nitrophenyl group, which can impart specific reactivity and binding properties not found in similar compounds.
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMYHBKZMBFDY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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